molecular formula C14H17NO2S B2962614 N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide CAS No. 865658-99-7

N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide

Cat. No.: B2962614
CAS No.: 865658-99-7
M. Wt: 263.36
InChI Key: IPQDIOQIZWKBMF-UHFFFAOYSA-N
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Description

N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide group linked to a bicyclic cyclopenta[b]thiophen-6-one core. This structure combines the conformational flexibility of the cyclohexane ring with the aromatic and electronic properties of the thiophene moiety, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c16-12-8-11(10-6-7-18-13(10)12)15-14(17)9-4-2-1-3-5-9/h6-7,9,11H,1-5,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDIOQIZWKBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide typically involves the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a series of cyclization reactions starting from suitable thiophene precursors.

    Introduction of the Cyclohexanecarboxamide Group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The compound’s structural uniqueness lies in its cyclopenta[b]thiophen-6-one core and cyclohexanecarboxamide group. Key analogs include:

Compound Name Substituent/Modification Core Structure Key Properties/Findings Reference ID
2,2,2-Trifluoro-N-{6-oxo-4H...thiophen-4-yl}acetamide Trifluoroacetamide group Cyclopenta[b]thiophen-6-one Fluorinated analog; discontinued commercial availability, suggesting stability issues
2,4-Dichloro-N-{6-oxo-4H...thiophen-4-yl}benzamide 2,4-Dichlorobenzamide group Cyclopenta[b]thiophen-6-one Requires stringent safety protocols (e.g., P210: avoid ignition sources)
N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide 3-hydroxy-5-isopentylphenyl group Phenyl ring Exhibits antitubercular activity (59% yield, yellow solid)
N-(Octan-2-yl)cyclohexanecarboxamide Octan-2-yl alkyl chain Alkyl substituent Synthesized via Cu-catalyzed alkylation (84–86% yield, white solid)

Key Observations :

  • Electron-Withdrawing Groups: The trifluoroacetamide analog () and dichlorobenzamide derivative () highlight how electron-withdrawing substituents may impact commercial viability or safety.
  • Synthetic Yields : The high yields (84–86%) of N-(Octan-2-yl)cyclohexanecarboxamide () suggest efficient synthetic routes for alkyl-substituted derivatives, which may inform optimization strategies for the target compound .

Crystallographic and Conformational Comparisons

The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide () reveals a chair conformation for the cyclohexane ring and an intramolecular N–H···O hydrogen bond forming a pseudo-six-membered ring .

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